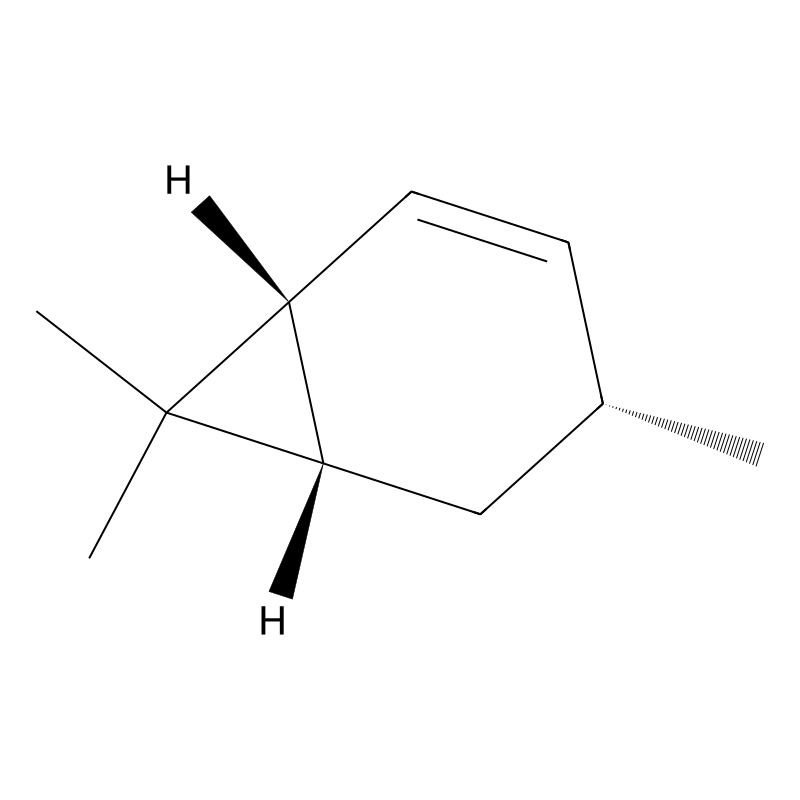

(1S,3R)-cis-4-Carene

Content Navigation

Research using (+)-3-carene encounters low yields from equilibrium-limited isomerization and rapid metabolic degradation in microbial assays. (1S,3R)-cis-4-Carene circumvents these bottlenecks: • Direct thermal ring-opening to d-trans-isolimonene, avoiding ~60:40 equilibrium stalls. • Recalcitrant substrate for denitrifying bacteria, enabling long-term biotransformation studies. • Chiral cis-isomer standard for accurate DFT-ROA vibrational spectroscopy calibration.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

(1S,3R)-cis-4-Carene (CAS 5208-49-1) is a stereochemically defined bicyclic monoterpene utilized primarily as a specialized synthetic precursor and high-purity analytical standard [1]. While the global terpene supply chain is heavily dominated by its naturally abundant isomer, (+)-3-carene, the shifted double bond in the 4-carene scaffold fundamentally alters its thermal reactivity, spectroscopic profile, and metabolic susceptibility [2]. With a boiling point of approximately 169 °C and a density of 0.849 g/mL, this liquid hydrocarbon is procured for advanced synthesis due to its ability to undergo specific ring-opening reactions, and in analytical chemistry as a rigid chiral reference for advanced vibrational spectroscopy [1].

Research Fit

References

- [1] Booth, A.B. 'Isomerization of 3-carene to 4-carene and further conversion of the 4-carene.' US Patent 3,407,242A (1968).

- [2] Chruszcz-Lipska, K., et al. 'Probing the stereochemical structure of carenes using Raman and Raman optical activity spectroscopy.' Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 276 (2022): 121176.

Procuring crude carene mixtures or defaulting to the widely available (+)-3-carene introduces severe limitations in both synthetic and analytical workflows [1]. Because 3-carene requires catalytic isomerization to reach the 4-carene structure—a process that halts at a ~60:40 equilibrium—attempting to use 3-carene as a direct precursor for isolimonene derivatives results in low target yields and complex distillation bottlenecks[1]. Furthermore, in microbial bioprocessing and chiral spectroscopy, the rapid metabolic degradation and distinct vibrational modes of 3-carene make it an unsuitable surrogate for the recalcitrant and stereochemically distinct (1S,3R)-cis-4-carene [2].

Substitution Risk

References

- [1] Booth, A.B. 'Isomerization of 3-carene to 4-carene and further conversion of the 4-carene.' US Patent 3,407,242A (1968).

- [2] Chruszcz-Lipska, K., et al. 'Probing the stereochemical structure of carenes using Raman and Raman optical activity spectroscopy.' Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 276 (2022): 121176.

Direct Thermal Conversion to trans-Isolimonene

In the synthesis of menthane-skeleton derivatives, (1S,3R)-cis-4-carene serves as a direct precursor for thermal ring-opening[1]. Unlike the highly abundant 3-carene, which must first undergo an equilibrium-limited basic or catalytic isomerization yielding only a 60:40 mixture of 3-carene to 4-carene, pure 4-carene can be thermally converted directly to d-trans-isolimonene[1]. This direct conversion allows for clean distillation of the product and bypasses the complex separation of intermediate isomers required when starting from 3-carene.

| Evidence Dimension | Thermal conversion efficiency to trans-isolimonene |

| Target Compound Data | Direct thermal ring-opening to d-trans-isolimonene |

| Comparator Or Baseline | 3-carene (requires prior catalytic isomerization yielding a 60:40 equilibrium mixture) |

| Quantified Difference | Eliminates the 60:40 equilibrium bottleneck |

| Conditions | Thermal conversion and distillation process |

Procuring 4-carene directly eliminates a low-yield isomerization step, streamlining the industrial or laboratory synthesis of isolimonene derivatives.

Orthogonal Stability in Denitrifying Bioprocesses

When exposed to denitrifying bacteria such as Alcaligenes defragrans (strains 54PinT and 65Phen), cis-4-carene demonstrates complete resistance to cometabolic transformation and cannot serve as a growth substrate [1]. In stark contrast, its structural isomers (+)-2-carene and (+)-3-carene are rapidly utilized and mineralized by these same strains [1]. This selective recalcitrance makes cis-4-carene a highly stable bicyclic reference in microbial environments where other monoterpenes are rapidly consumed.

| Evidence Dimension | Cometabolic transformation and mineralization |

| Target Compound Data | 0% utilization (resistant to degradation) |

| Comparator Or Baseline | (+)-2-carene and (+)-3-carene (fully utilized as growth substrates) |

| Quantified Difference | Complete metabolic orthogonality |

| Conditions | Anaerobic denitrifying cultures of Alcaligenes defragrans |

Buyers developing terpene-based bioprocesses or studying microbial degradation pathways can use cis-4-carene as a stable, non-consumable internal standard.

Stereospecific Raman Optical Activity Calibration

For the stereochemical profiling of complex terpene mixtures, (1S,3R)-cis-4-carene provides a distinct Raman Optical Activity (ROA) signature[1]. Experimental and DFT-calculated ROA spectra demonstrate that the cis-4-carene isomer possesses specific vibrational markers that clearly differentiate it from 1S,3S-trans-4-carene and the ubiquitous 1S-3-carene, the latter of which features a dominant ring vibration at 717 cm⁻¹[1]. This distinct spectral profile is required for assigning absolute configurations in multi-component essential oils.

| Evidence Dimension | Raman Optical Activity (ROA) signature resolution |

| Target Compound Data | Distinct ROA vibrational markers for the 1S,3R-cis configuration |

| Comparator Or Baseline | 1S,3S-trans-4-carene and 1S-3-carene (overlapping but distinct stereochemical markers) |

| Quantified Difference | Unambiguous absolute configuration assignment |

| Conditions | DFT/B3LYP/aug-cc-pVDZ calculated and experimental ROA spectroscopy |

It is an indispensable analytical standard for laboratories validating the chiral purity and composition of terpene-based biofuels and fragrances.

Precursor for Isolimonene and Menthane Derivatives

Procurement of (1S,3R)-cis-4-carene is justified where direct thermal ring-opening is required to synthesize d-trans-isolimonene without the yield losses and distillation bottlenecks associated with 3-carene isomerization[1].

Stable Internal Standard in Microbial Bioprocessing

This compound is the exact choice when a bicyclic monoterpene is needed as a non-consumable reference in denitrifying bacterial cultures (e.g., Alcaligenes defragrans) that rapidly degrade other carene isomers [2].

Chiral Calibration for ROA Spectroscopy

Required for laboratories that need a stereochemically pure cis-isomer standard to validate DFT calculations and calibrate Raman Optical Activity instruments for complex biofuel or fragrance analysis [3].

Application Fit Matrix

References

- [1] Booth, A.B. 'Isomerization of 3-carene to 4-carene and further conversion of the 4-carene.' US Patent 3,407,242A (1968).

- [2] Heyen, U., and Harder, J. 'Cometabolic isoterpinolene formation from isolimonene by denitrifying Alcaligenes defragrans.' FEMS Microbiology Letters 169.2 (1998): 261-265.

- [3] Chruszcz-Lipska, K., et al. 'Probing the stereochemical structure of carenes using Raman and Raman optical activity spectroscopy.' Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy 276 (2022): 121176.

XLogP3

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Explore Compound Types